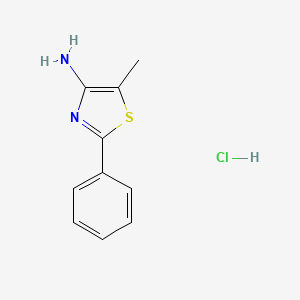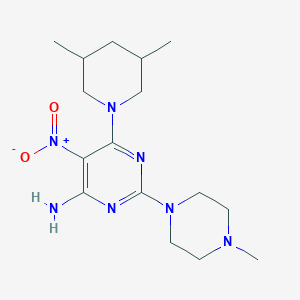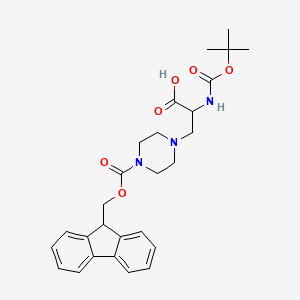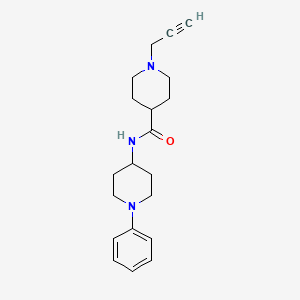![molecular formula C13H10BrN5O2S B2649143 1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone CAS No. 898418-87-6](/img/structure/B2649143.png)
1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone is a complex organic compound featuring a bromophenyl group and a triazolotriazine moiety
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.
Synthesis of the Triazolotriazine Moiety: This step involves the cyclization of appropriate precursors to form the triazolotriazine ring system.
Coupling Reaction: The final step involves coupling the 4-bromophenyl intermediate with the triazolotriazine moiety under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triazolotriazine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and various catalysts (e.g., Pd/C, CuI).
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-(4-Methylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2S/c1-7-11(21)15-12-16-17-13(19(12)18-7)22-6-10(20)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMHOYHVLFDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(Benzenesulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2649061.png)

![2-(benzylsulfanyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2649065.png)

![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2649067.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2649070.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2649072.png)


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2649076.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2649077.png)
![3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649079.png)
![7-Methyl-7-azabicyclo[4.1.0]heptane](/img/structure/B2649080.png)

